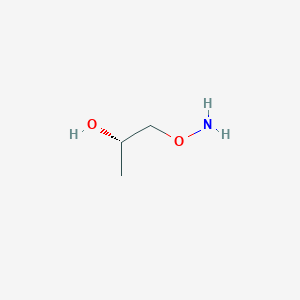

(S)-1-aminooxy-propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

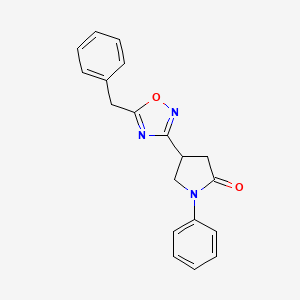

“(S)-1-aminooxy-propan-2-ol” is a chemical compound with the molecular formula C3H9NO2 . It contains a total of 14 bonds, including 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of “this compound” includes 14 bonds in total: 5 non-H bonds, 2 rotatable bonds, 1 hydroxylamine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . The molecular weight is calculated to be approximately 91.10906 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Corrosion Inhibition

Some tertiary amines, related to the chemical family of 1,3-di-amino-propan-2-ol, have been synthesized and investigated for their inhibitory performance on carbon steel corrosion. These compounds, including variants like 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), exhibit anodic inhibition by forming a protective layer on the metal surface, showcasing their potential in corrosion science (Gao, Liang, & Wang, 2007).

Drug Delivery Systems

A novel approach has been reported for the controlled modification of chitosan, a natural polysaccharide, under γ-ray irradiation for drug delivery purposes. This method directly utilizes the unprotected amino group on chitosan for conjugation, offering a facile way to modify this biopolymer for biomedical applications (Huang et al., 2013).

Solid-Phase Oligonucleotide Synthesis

The 2-(N-formyl-N-methyl)aminoethyl group has been explored as a potential protecting group for phosphate/thiophosphate in the solid-phase synthesis of oligodeoxyribonucleotides. This development could have implications for the cost-efficient production of therapeutic oligonucleotides (Grajkowski et al., 2001).

Molecular Mechanisms and Chemical Reactions

Research into the reaction mechanisms of prop-2-en-1-amine and ethyl propiolate with alloxan has utilized density functional theory to uncover the stages of these reactions, providing insights into the creation of β-aminoacrylate and its nucleophilic addition. This study highlights the role of water molecules in these reactions, contributing to the understanding of chemical reaction mechanisms (Sun et al., 2010).

Novel Compound Synthesis for Therapeutic Applications

The discovery and development of GSK1842799 as a selective S1P1 receptor agonist for multiple sclerosis treatment illustrate the application of amino alcohol derivatives in therapeutic agent synthesis. This compound demonstrates significant efficacy in reducing blood lymphocyte counts and in mouse models of multiple sclerosis, marking a step forward in oral treatment options for this condition (Deng et al., 2013).

Eigenschaften

IUPAC Name |

(2S)-1-aminooxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJYVTLJWDGQGL-VKHMYHEASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CON)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)

![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)

![7-chloro-2-{[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537105.png)

![N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2537108.png)

![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)

![6-((4-Bromobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2537111.png)